Biotin-PEG3-oxyamine HCl salt

Bioconjugation Glycoprotein labeling Linker stability

This heterobifunctional biotinylation reagent features a 16.6 Å PEG3 spacer that imparts aqueous solubility and minimizes steric hindrance, outperforming longer PEGn variants. The oxyamine group forms stable oxime bonds with aldehydes/ketones, unlike acid-labile hydrazones. Supplied as HCl salt for enhanced stability. Optimized for site-specific glycoprotein labeling, compact PROTAC design, and live-cell biotinylation without DMSO. Choose this precise reagent for reproducible, high-specificity conjugation.

Molecular Formula C18H34N4O6S
Molecular Weight 434.55
CAS No. 1786206-22-1
Cat. No. B606136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-oxyamine HCl salt
CAS1786206-22-1
SynonymsBiotin-PEG3-oxyamine HCl salt
Molecular FormulaC18H34N4O6S
Molecular Weight434.55
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2
InChIInChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1
InChIKeyOLCOSDGJNTXSBD-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG3-oxyamine HCl salt (CAS 1786206-22-1): Technical Specifications and Core Functionality


Biotin-PEG3-oxyamine HCl salt (CAS 1786206-22-1) is a heterobifunctional bioconjugation reagent combining a biotin affinity tag, a triethylene glycol (PEG3) spacer, and an aminooxy (oxyamine) reactive group, supplied as a hydrochloride salt for enhanced stability and handling [1]. It is classified as an aldehyde- and ketone-reactive biotinylation reagent, with the oxyamine group forming a stable oxime linkage upon reaction with carbonyls [2]. The hydrophilic PEG3 spacer confers aqueous solubility to the biotinylated conjugate, reducing aggregation and non-specific binding [1].

Biotin-PEG3-oxyamine HCl salt: Why Class-Level Interchangeability is Invalid for This Compound


The term 'biotinylation reagent' encompasses a broad class of compounds with divergent spacer compositions, reactive chemistries, and conjugate properties. Biotin-PEG3-oxyamine HCl salt cannot be generically substituted with other biotinylation reagents—even those also bearing an oxyamine group—due to critical differences in spacer hydrophilicity, linkage stability, and salt form . Substitution with Biotin-LC-hydrazide, for example, introduces a hydrophobic spacer and a hydrazone linkage that is acid-labile and requires reduction for stabilization . Similarly, replacing this compound with a longer PEGn-oxyamine variant (e.g., PEG11) alters the spatial reach and hydrodynamic radius of the conjugate, which can profoundly affect binding accessibility in sterically constrained environments . The following quantitative evidence guide isolates the specific, measurable performance attributes that justify procurement of this precise compound over its closest functional analogs.

Biotin-PEG3-oxyamine HCl salt: A Quantitative Evidence Guide for Differentiated Performance vs. Closest Analogs


Oxime vs. Hydrazone Linkage Stability: Superior Acid Resistance Without Reduction

Biotin-PEG3-oxyamine HCl salt forms an oxime linkage with carbonyls, which is inherently more stable than the hydrazone linkage formed by the commonly used alternative Biotin-LC-hydrazide . While hydrazone bonds are unstable at low pH and require reduction to a secondary amine for stabilization, oxime bonds remain stable under acidic conditions without any post-conjugation reduction step . This translates to a more robust and streamlined workflow.

Bioconjugation Glycoprotein labeling Linker stability

Aqueous Solubility of Conjugates: Eliminating Aggregation and Precipitation vs. Hydrophobic Spacer Analogs

The hydrophilic PEG3 spacer in Biotin-PEG3-oxyamine HCl salt imparts water solubility to the resulting biotinylated conjugate, in stark contrast to reagents utilizing hydrophobic spacers like Biotin-LC-hydrazide or biotin-aminooxy products with alkyl chains . Conjugates prepared with this reagent exhibit significantly reduced aggregation and precipitation compared to those made with hydrophobic spacer analogs, which often require dissolution in organic solvents like DMSO and can cause protein precipitation .

Protein labeling Conjugate solubility Aggregation

Spacer Length Precision: PEG3 (16.6 Å) vs. PEG11 (40.9 Å) for Optimized Binding Accessibility

The discrete PEG3 spacer in Biotin-PEG3-oxyamine HCl salt provides a defined length of 16.6 Å, calculated based on a single molecular weight PEG chain . This is significantly shorter than the PEG11 analog (approximately 40.9 Å) . The shorter spacer is advantageous in applications where the biotin moiety must be positioned close to the target molecule's surface to minimize steric hindrance and maximize binding to avidin or streptavidin, particularly for small molecules or when a compact PROTAC linker is required .

PROTAC linker Avidin binding Steric hindrance

Reduction of Non-Specific Binding vs. Hydrophobic Spacer Reagents

The hydrophilicity of the PEG3 spacer in Biotin-PEG3-oxyamine HCl salt actively reduces or eliminates non-specific hydrophobic binding interactions that are commonly observed with biotinylation reagents employing hydrophobic alkyl or LC spacers . Conjugates prepared with hydrophobic spacers can exhibit elevated background signal in affinity-based assays due to non-specific adsorption .

Assay background Signal-to-noise Surface plasmon resonance

Direct Aqueous Dissolution: Eliminating Organic Solvent Use vs. Hydrophobic Spacer Analogs

Biotin-PEG3-oxyamine HCl salt can be dissolved directly in water or aqueous buffer for conjugation reactions, owing to the amphiphilic nature of its PEG3 spacer . In contrast, biotin-aminooxy reagents lacking a PEG spacer or containing hydrophobic alkyl chains exhibit poor water solubility and must be dissolved in dry organic solvents such as DMSO immediately before use .

Green chemistry Workflow efficiency Protein stability

HCl Salt Form: Enhanced Storage Stability and Handling vs. Free Base

Biotin-PEG3-oxyamine is supplied as the hydrochloride (HCl) salt, which provides improved long-term storage stability and ease of handling compared to the free base form . The salt form is less hygroscopic and more resistant to degradation, ensuring consistent reactivity over extended periods when stored under recommended conditions (-20°C) [1].

Reagent stability Long-term storage Lab handling

Biotin-PEG3-oxyamine HCl salt: Validated Application Scenarios Derived from Quantitative Differentiation


Precise Biotinylation of Glycoproteins on Carbohydrate Moieties Following Mild Periodate Oxidation

This compound is optimally suited for site-specific biotinylation of glycoproteins. The carbohydrate coat is gently oxidized with sodium periodate to generate aldehydes, which then react chemoselectively with the oxyamine group to form a stable oxime bond . The PEG3 spacer ensures the conjugate remains water-soluble and non-aggregating, while the short 16.6 Å linker minimizes steric interference with the glycoprotein's structure and function .

Synthesis of Compact PROTAC Molecules Requiring a Short, Rigid Biotin-PEG Linker

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition critically influence ternary complex formation and degradation efficiency . Biotin-PEG3-oxyamine HCl salt provides a discrete 16.6 Å PEG spacer that is ideal for creating compact PROTACs where a shorter linker is required to bring the E3 ligase ligand and the target protein ligand into optimal proximity for ubiquitination . The oxyamine functionality enables chemoselective conjugation to a ligand modified with an aldehyde or ketone handle .

Labeling of Cell Surface Aldehydes and Ketones for Flow Cytometry or Microscopy

The direct aqueous solubility of Biotin-PEG3-oxyamine HCl salt allows for gentle labeling of live cells expressing surface-exposed aldehydes or ketones (e.g., introduced via metabolic engineering or mild oxidation) without the need for toxic organic co-solvents like DMSO . The reduced non-specific binding of the PEG3 spacer minimizes background staining, enhancing signal-to-noise in flow cytometry and fluorescence microscopy applications .

Immobilization of Aldehyde-Functionalized Small Molecules onto Streptavidin-Coated Surfaces

For biosensor or SPR applications requiring the immobilization of small molecule ligands, Biotin-PEG3-oxyamine HCl salt offers a distinct advantage. Its 16.6 Å spacer provides a close attachment of the biotin tag to the surface, which can be crucial for maintaining the correct orientation of small molecules and preventing them from being buried within the streptavidin binding pocket . This maximizes accessibility for subsequent analyte binding and improves assay sensitivity .

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